molecular formula C19H22F4N6 B12239359 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine

Cat. No.: B12239359
M. Wt: 410.4 g/mol
InChI Key: MLQUDZVOXZGPPI-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorine atom, and a trifluoromethyl-substituted pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the fluorine-substituted positions using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may serve as a probe to study the interactions of fluorinated and trifluoromethylated compounds with biological macromolecules. Its structure could help in understanding the role of these functional groups in biological systems.

Medicine

In medicine, the compound has potential as a lead compound for drug development. Its unique structure could be optimized to enhance its pharmacological properties, making it a candidate for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine likely involves interactions with specific molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The compound may also modulate signaling pathways by inhibiting or activating key enzymes.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-5-fluoro-N-methyl-N-(pyrimidin-4-yl)pyrimidin-4-amine: Lacks the trifluoromethyl and piperidine groups, which may reduce its biological activity.

    5-fluoro-N-methyl-N-(pyrimidin-4-yl)pyrimidin-4-amine: Lacks the cyclopropyl and trifluoromethyl groups, potentially altering its chemical reactivity and biological properties.

    6-cyclopropyl-5-fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group, which may affect its binding affinity and selectivity.

Uniqueness

The presence of both the trifluoromethyl and cyclopropyl groups in 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine makes it unique compared to similar compounds. These groups can significantly enhance its chemical stability, biological activity, and potential as a lead compound for drug development.

Properties

Molecular Formula

C19H22F4N6

Molecular Weight

410.4 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H22F4N6/c1-28(18-16(20)17(13-2-3-13)26-11-27-18)9-12-4-6-29(7-5-12)15-8-14(19(21,22)23)24-10-25-15/h8,10-13H,2-7,9H2,1H3

InChI Key

MLQUDZVOXZGPPI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC(=C3F)C4CC4

Origin of Product

United States

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